molecular formula C12H15N3O2S B2871322 3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-methoxypropanamide CAS No. 1334372-20-1

3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-methoxypropanamide

Cat. No.: B2871322
CAS No.: 1334372-20-1
M. Wt: 265.33
InChI Key: XMGOADKNTBHYHK-UHFFFAOYSA-N
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Description

3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-methoxypropanamide ( 1334372-20-1, Molecular Formula: C12H15N3O2S, Molecular Weight: 265.33) is a synthetic small molecule featuring a cyclopropyl-substituted imidazo[2,1-b]thiazole scaffold, a structure recognized for its diverse pharmacological potential in medicinal chemistry research . This compound is supplied For Research Use Only (RUO) and is strictly not for diagnostic or therapeutic applications, including any form of human use. The core imidazo[2,1-b]thiazole pharmacophore is associated with significant biological activities, making derivatives like this a focus for investigating new therapeutic agents. Research on related structural analogues has demonstrated potent antiproliferative properties against various human cancer cell lines, with some conjugates functioning as microtubule-targeting agents that inhibit tubulin polymerization and arrest the cell cycle at the G2/M phase, inducing apoptosis . Furthermore, structurally similar imidazo[2,1-b]thiazole carboxamide derivatives have exhibited promising in vitro antimycobacterial activity against Mycobacterium tuberculosis, highlighting the scaffold's potential in infectious disease research . The specific substitution pattern, including the 6-cyclopropyl group and the N-methoxypropanamide side chain at the 3-position, is designed to modulate the compound's physicochemical properties and binding affinity for specific biological targets. Researchers can utilize this compound as a key intermediate or reference standard in hit-to-lead optimization campaigns, for probing structure-activity relationships (SAR), and for screening in high-content assays aimed at oncology or antimicrobial discovery.

Properties

IUPAC Name

3-(6-cyclopropylimidazo[2,1-b][1,3]thiazol-3-yl)-N-methoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S/c1-17-14-11(16)5-4-9-7-18-12-13-10(6-15(9)12)8-2-3-8/h6-8H,2-5H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMGOADKNTBHYHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONC(=O)CCC1=CSC2=NC(=CN12)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-methoxypropanamide typically involves multiple steps, starting with the preparation of the imidazo[2,1-b]thiazole core. One common method involves the cyclization of appropriate thioamide and α-halo ketone precursors under basic conditions. The cyclopropyl group can be introduced via a cyclopropanation reaction using diazomethane or a similar reagent. The final step involves the amidation of the resulting intermediate with methoxypropanamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-methoxypropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to introduce oxygen functionalities.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the imidazo[2,1-b]thiazole ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA, and other peroxides.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-methoxypropanamide has several scientific research applications:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Imidazo[2,1-b]thiazole Core

The imidazo[2,1-b]thiazole scaffold is a common pharmacophore in anticancer and enzyme-inhibitory agents. Key structural variations among analogs include:

  • Aryl groups (e.g., phenyl, 4-chlorophenyl, 4-bromophenyl): Improve cytotoxicity and target affinity. For example, 4-chlorophenyl-substituted analogs (e.g., compound 5l) exhibit potent VEGFR2 inhibition (5.72% inhibition at 20 μM) and selectivity against MDA-MB-231 cells (IC₅₀ = 1.4 μM) . Methoxyphenyl: Enhances solubility but may reduce membrane permeability due to polarity .
  • 3-position side chains :
    • Propanamide (target compound): The methoxy terminus may facilitate interactions with polar residues in target proteins.
    • Acetamide derivatives (e.g., compounds 5k–5n): Linked to substituted pyridines or piperazines, these moieties modulate pharmacokinetics and target engagement. For instance, piperazine-containing analogs (e.g., 5k) show improved cellular uptake .

Research Findings and Implications

  • Cytotoxicity and Selectivity : Chlorophenyl-substituted analogs (e.g., 5l) demonstrate superior anticancer activity, likely due to enhanced hydrophobic interactions with kinase domains . The target compound’s cyclopropyl group may offer similar benefits with reduced toxicity .
  • Enzyme Inhibition : Imidazo[2,1-b]thiazoles with electron-withdrawing groups (e.g., bromophenyl) show aldose reductase inhibition, suggesting the target compound’s cyclopropyl group could be explored for metabolic disorder applications .

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